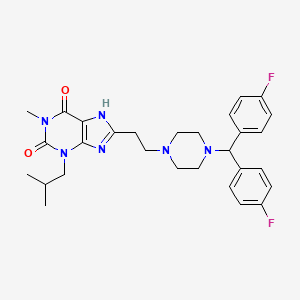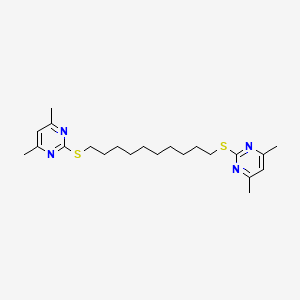
Pyrimidine, 2,2'-(1,10-decanediylbis(thio))bis(4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This specific compound features a unique structure with two pyrimidine rings connected by a decanediylbis(thio) linker, and each pyrimidine ring is substituted with two methyl groups at positions 4 and 6.
Méthodes De Préparation
The synthesis of Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) involves several steps, typically starting with the preparation of the pyrimidine rings followed by the introduction of the decanediylbis(thio) linker. Common synthetic routes include:
Cyclization Reactions: The pyrimidine rings can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Thioether Formation: The decanediylbis(thio) linker is introduced through thioether formation reactions, often using thiol-containing reagents and decanediyl halides under basic conditions.
Methylation: The final step involves the methylation of the pyrimidine rings at positions 4 and 6, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine rings can undergo nucleophilic substitution reactions, often with halogenating agents or nucleophiles like amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may act by interfering with DNA replication or repair mechanisms, leading to cell death. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparaison Avec Des Composés Similaires
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds contain a sulfur atom at position 2 of the pyrimidine ring and exhibit similar biological activities.
Pyrido[1,2-a]pyrimidines: These bicyclic compounds have a fused pyridine and pyrimidine ring system and are known for their diverse pharmacological properties.
Pyrimidopyrimidines: These compounds feature two fused pyrimidine rings and are studied for their potential therapeutic applications.
The uniqueness of Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) lies in its specific structural features, such as the decanediylbis(thio) linker and the methyl substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
123392-11-0 |
|---|---|
Formule moléculaire |
C22H34N4S2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
2-[10-(4,6-dimethylpyrimidin-2-yl)sulfanyldecylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C22H34N4S2/c1-17-15-18(2)24-21(23-17)27-13-11-9-7-5-6-8-10-12-14-28-22-25-19(3)16-20(4)26-22/h15-16H,5-14H2,1-4H3 |
Clé InChI |
UUXIMURPTMJGHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCCCCCCCCCCSC2=NC(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


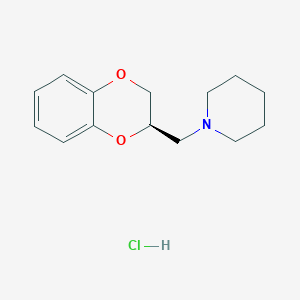
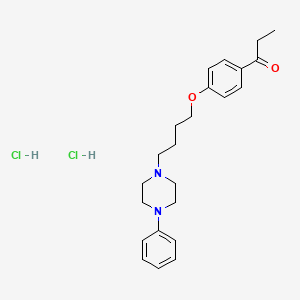

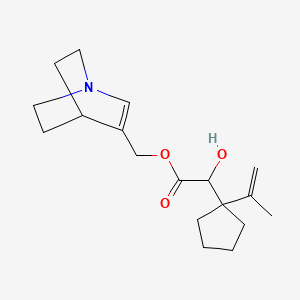
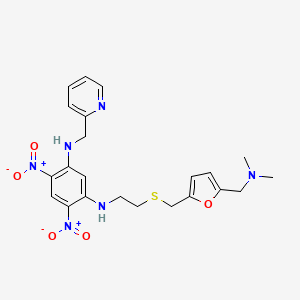
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)

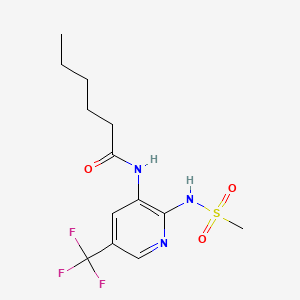


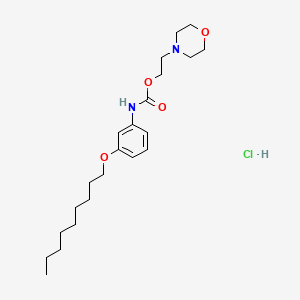
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
